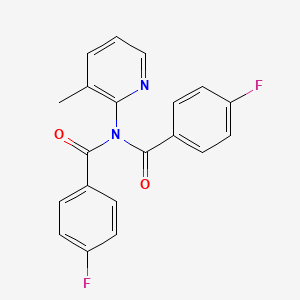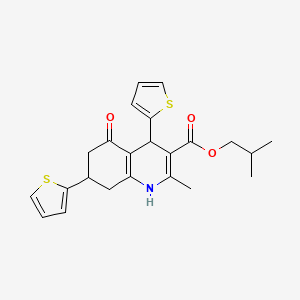![molecular formula C22H21FN4O4 B3957169 5-[4-(2-fluorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3957169.png)
5-[4-(2-fluorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline
Overview
Description
5-[4-(2-fluorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline (also known as TAK-659) is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of kinase inhibitors, which are known to play a crucial role in regulating various cellular processes.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, TAK-659 has shown promising results in inhibiting the growth of cancer cells by targeting specific kinases that are involved in cancer progression. In autoimmune disorders, TAK-659 has been shown to reduce the production of inflammatory cytokines and improve the symptoms of the disease. In inflammatory diseases, TAK-659 has been shown to inhibit the activation of immune cells and reduce inflammation.
Mechanism of Action
TAK-659 acts as a selective inhibitor of specific kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). BTK and ITK are known to play a crucial role in regulating various cellular processes, including cell survival, proliferation, and differentiation. By inhibiting these kinases, TAK-659 can disrupt the signaling pathways that are involved in disease progression and promote cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 depend on the specific disease and cell type being studied. In cancer cells, TAK-659 has been shown to induce cell death and inhibit the growth of cancer cells. In immune cells, TAK-659 has been shown to reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In animal models, TAK-659 has been shown to improve the symptoms of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of TAK-659 is its selectivity towards specific kinases, which reduces the risk of off-target effects. TAK-659 is also orally bioavailable, which makes it a convenient drug candidate for clinical trials. However, one of the limitations of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several future directions for research on TAK-659. One of the potential applications of TAK-659 is in combination therapy with other drugs to improve the efficacy of treatment. Another future direction is to investigate the potential of TAK-659 in treating other diseases, such as neurological disorders. Additionally, further studies are needed to understand the long-term safety and efficacy of TAK-659 in clinical settings.
Conclusion:
In conclusion, TAK-659 is a promising small molecule inhibitor that has potential therapeutic applications in various diseases. Its selectivity towards specific kinases and oral bioavailability make it a convenient drug candidate for clinical trials. Further research is needed to fully understand the potential of TAK-659 in treating diseases and to improve its safety and efficacy in clinical settings.
properties
IUPAC Name |
(2-fluorophenyl)-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4/c23-19-6-2-1-5-18(19)22(28)26-11-9-25(10-12-26)16-7-8-21(27(29)30)20(14-16)24-15-17-4-3-13-31-17/h1-8,13-14,24H,9-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTGHJRIKUJFAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-di-tert-butylbenzo-1,4-quinone 4-[O-(4-methylbenzoyl)oxime]](/img/structure/B3957089.png)
![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}dibenzamide](/img/structure/B3957092.png)
![N-[2,2,2-trichloro-1-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B3957115.png)

![4-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B3957128.png)
![N-{1-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-fluorobenzamide](/img/structure/B3957139.png)

![1-benzyl-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3957142.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B3957155.png)
![1-[(4-bromophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3957166.png)

![1-(2-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3957183.png)
![2,6-dimethyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one](/img/structure/B3957190.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3957198.png)